3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Description

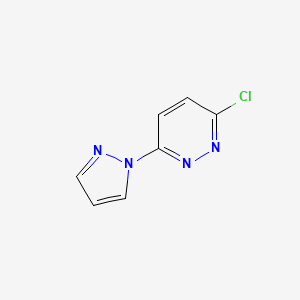

3-Chloro-6-(1H-pyrazol-1-yl)pyridazine (C₇H₅ClN₄) is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a pyrazole ring at position 4. Its planar molecular geometry (r.m.s. deviation = 0.022 Å) facilitates strong intermolecular interactions, such as C–H⋯N hydrogen bonds, which stabilize polymeric chains along the crystallographic a-axis . The dihedral angle between the pyridazine and pyrazole rings is minimal (2.82°), indicating near-coplanarity, a structural feature critical for its coordination chemistry and biological activity . The compound’s molecular weight is 180.60 g/mol, with commercial availability at 95% purity (CAS: 29334-66-5) .

Propriétés

IUPAC Name |

3-chloro-6-pyrazol-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-2-3-7(11-10-6)12-5-1-4-9-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGZGWUUTROZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502656 | |

| Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29334-66-5 | |

| Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with pyrazole under specific conditions. One common method is as follows :

Starting Materials: 3,6-dichloropyridazine and pyrazole.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100-120°C).

Procedure: The mixture is stirred for several hours until the reaction is complete. The product is then isolated by filtration, washed, and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: It can be involved in coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in solvents like ethanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 3-amino-6-(1H-pyrazol-1-yl)pyridazine derivative .

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

3-Chloro-6-(1H-pyrazol-1-yl)pyridazine serves as a precursor for synthesizing biologically active molecules. Its derivatives have shown promise as potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties. For instance, related compounds in the pyrazole family have demonstrated efficacy against various bacterial strains and fungi, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial activity .

Case Study: Antimicrobial Activity

A study highlighted that similar pyrazole derivatives exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, showcasing their potential as effective antimicrobial agents. The precise mechanisms of action remain under investigation, but it is hypothesized that these compounds may inhibit specific enzymes involved in bacterial metabolism.

Material Science

Development of Novel Materials

In material science, this compound is explored for its electronic and optical properties. The compound can be utilized in the synthesis of conductive polymers and organic semiconductors, which are essential for applications in electronics and energy storage technologies .

Table: Potential Applications in Material Science

| Application Area | Description |

|---|---|

| Conductive Polymers | Used in electronics for improved conductivity |

| Organic Semiconductors | Essential for solar cells and other electronic devices |

Coordination Chemistry

Ligand Properties

The compound acts as a bidentate ligand in coordination chemistry, forming stable complexes with metal ions such as ruthenium(II). These complexes are studied for their catalytic and biological activities . The ability of this compound to stabilize metal centers enhances the development of new catalysts for chemical reactions.

Case Study: Ruthenium Complexes

Research has shown that ruthenium complexes incorporating this compound exhibit significant cytotoxicity against cancer cell lines. The choice of halide co-ligands influences the pharmacological kinetics and cellular accumulation rates, thereby enhancing therapeutic effects .

Mécanisme D'action

The mechanism of action of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. For example, it can bind to the active site of an enzyme, inhibiting its activity and thereby exerting a therapeutic effect . The exact pathways involved vary based on the specific biological context and the nature of the target .

Comparaison Avec Des Composés Similaires

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Structure : Replaces the 3-chloro substituent with a piperidine group.

- Properties : The bulkier piperidine substituent increases steric hindrance, reducing planarity compared to the chloro analogue. This structural modification impacts its electronic profile and binding affinity in coordination complexes .

- Applications : Primarily studied as a ligand in metal complexes, though its biological activity remains less explored compared to the chloro derivative.

3-Chloro-6-(4-methylphenyl)pyridazine

- Structure : Substitutes pyrazole at position 6 with a 4-methylphenyl group.

- Properties : Exhibits significant analgesic and anti-inflammatory activity, comparable to reference drugs like diclofenac. The hydrophobic 4-methylphenyl group enhances membrane permeability, contributing to its pharmacological efficacy .

R62025 (3-Chloro-6-[3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl]pyridazine)

- Structure : Features a dihydropyridine ring at position 5.

- Properties: Demonstrated antiviral activity against rhinoviruses, likely due to its ability to disrupt viral capsid dynamics. The extended π-system from the dihydropyridine moiety enhances stacking interactions with viral proteins .

Coordination Complexes

[(η⁶-p-Cymene)Ru(II) Complexes

3-Chloro-6-(1H-pyrazol-1-yl)pyridazine acts as a bidentate ligand in half-sandwich Ru(II) complexes (e.g., [(η⁶-p-cymene)Ru(X)]BF₄, X = Cl, Br, I). Key comparisons:

| Property | Ru-Cl Complex (Ru1) | Ru-Br Complex (Ru2) | Ru-I Complex (Ru3) |

|---|---|---|---|

| Ru–X Bond Length (Å) | 2.391 | 2.532 | 2.737 |

| Electrophilicity Index | 1.45 | 1.62 | 1.78 |

| Stability | High | Moderate | Low |

- Structural Insights : All complexes adopt pseudo-octahedral geometry, with Ru–C(η⁶-cymene) distances averaging 1.676–1.679 Å, indicative of robust π-coordination. The labile halide ligand (Cl, Br, I) influences reactivity, with Ru3 (I) showing the highest electrophilicity and susceptibility to nucleophilic attack .

Comparison with Imidazole Derivatives

- 3-Chloro-6-(imidazol-1-yl)pyridazine: Replacing pyrazole with imidazole alters the donor atom arrangement (N3 vs. N1). This modification reduces chelate ring stability in metal complexes, as imidazole’s lower basicity weakens metal–ligand interactions .

Key Research Findings

Crystallographic Stability : The planar structure of this compound enables strong intermolecular interactions, making it a stable ligand in Ru(II) complexes resistant to hydrolysis .

Electrophilicity Trends : Halide ligand substitution in Ru(II) complexes follows Ru–I > Ru–Br > Ru–Cl in electrophilicity, correlating with increased reactivity in nucleophilic environments .

Biological Potency : Derivatives with hydrophobic substituents (e.g., 4-methylphenyl) exhibit enhanced bioavailability and target engagement compared to polar analogues .

Activité Biologique

Chemical Structure and Properties

The compound can be described by the following structural formula:

It consists of:

- A pyridazine ring (a six-membered ring containing two nitrogen atoms).

- A pyrazole group (a five-membered ring containing two adjacent nitrogen atoms).

- A chlorine atom at position 3 of the pyridazine ring.

Biological Activity Overview

While specific data on the biological activity of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is sparse, related compounds in the pyrazole and pyridazine families have been studied extensively. These derivatives often exhibit a range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. For example, some studies indicate that similar compounds can inhibit growth in Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Some pyrazole derivatives act as anti-inflammatory agents by inhibiting specific enzymes involved in inflammatory pathways .

The precise mechanism of action for this compound remains unclear due to the lack of direct studies. However, it is hypothesized that:

- The chlorine substituent may enhance the lipophilicity and bioavailability of the compound, potentially facilitating its interaction with biological targets.

- The heterocyclic nature allows for interactions with various enzymes and receptors, possibly modulating their activity.

Comparative Biological Activity

A comparison of similar compounds can provide insights into potential biological activities:

| Compound Name | Type | Biological Activity | MIC (mg/mL) |

|---|---|---|---|

| This compound | Pyridazine-Pyrazole | Unknown | Not available |

| Pyrazole Derivative A | Antimicrobial | Active against E. coli | 0.0048 |

| Pyrazole Derivative B | Anti-inflammatory | Inhibits COX enzymes | Not specified |

Case Studies

While direct case studies on this compound are lacking, research on related compounds provides valuable context. For instance, studies on pyridazine derivatives have demonstrated their potential as:

Q & A

Q. What is the synthetic methodology for 3-chloro-6-(1H-pyrazol-1-yl)pyridazine?

The compound is synthesized by refluxing 3-chloro-6-hydrazinylpyridazine with malon dialdehyde bis-(diethyl-acetal) in ethanol, catalyzed by acetic acid. The reaction is monitored by TLC, and the product is isolated via precipitation in water, yielding colorless needles . Alternative routes involve condensation with aromatic/aliphatic amines in dimethylformamide (DMF) under reflux, followed by purification via column chromatography .

Q. What crystallographic data are available for this compound?

The crystal structure (triclinic, space group P1) reveals near-planar geometry (r.m.s. deviation = 0.022 Å) with a dihedral angle of 2.82° between pyridazine and pyrazole rings. Intermolecular C–H···N interactions form polymeric chains along the a-axis, stabilized by R2<sup>2</sup>(10) ring motifs. Key parameters: a = 5.684 Å, b = 6.526 Å, c = 11.130 Å; α = 83.00°, β = 77.64°, γ = 88.04° .

Q. How is the crystal structure refined experimentally?

Single-crystal X-ray diffraction data collected on a Bruker Kappa APEXII CCD diffractometer (Mo Kα radiation) are refined using SHELXS97 and SHELXL96. H-atoms are constrained geometrically, and absorption corrections are applied via SADABS. The refinement converges to R = 0.062 and wR = 0.154 .

Q. What basic biological activities have been reported for derivatives?

Pyrazolylpyridazine amines derived from this compound exhibit moderate yeast α-glucosidase inhibition, except for m-chloro derivatives. Testing involves in vitro enzymatic assays under standardized conditions (e.g., pH 6.8, 37°C) .

Advanced Research Questions

Q. How do π–π interactions influence solid-state properties in related derivatives?

In 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, π–π stacking between pyridazine rings (centroid distance: 3.59 Å) stabilizes crystal packing. These interactions correlate with enhanced thermal stability and solubility profiles, critical for material science applications .

Q. What strategies optimize bioactivity in pyrazolylpyridazine derivatives?

Structure-activity relationship (SAR) studies highlight the importance of substituent positioning. For example:

Q. How are computational tools like SHELX employed in structural analysis?

SHELX programs enable high-resolution refinement of small-molecule crystals. For example:

Q. What advanced spectroscopic techniques characterize fragmentation patterns?

Electrospray ionization (ESI) coupled with collision-induced dissociation (CID) on a triple-stage quadrupole mass spectrometer reveals common fragmentation pathways for pyridazine derivatives. Key fragments include [M–Cl]<sup>+</sup> and pyrazole ring cleavages, aiding structural elucidation .

Methodological Considerations

- Synthetic Reproducibility : Use anhydrous solvents and monitor reaction progress via TLC to avoid byproducts .

- Crystallization Tips : Slow evaporation from ethanol/water mixtures yields high-quality single crystals for diffraction studies .

- Bioassay Design : Include positive controls (e.g., acarbose for α-glucosidase assays) and validate results with triplicate measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.